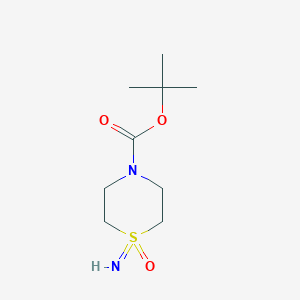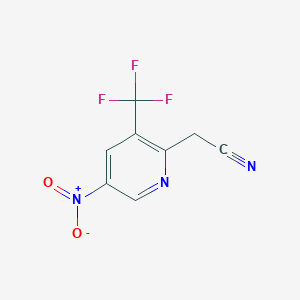
2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds involves a series of reactions, including a stepwise liquid-phase/vapor-phase synthesis .Chemical Reactions Analysis
Trifluoromethylpyridines are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
Photochromic Properties and Applications
Nitrobenzylpyridines, which share structural similarities with the compound , exhibit photochromic activity. This property is significant for photon-based electronics due to their stable photochromic activity in solid states and minimal structural changes during photoreactions. These compounds serve as models for studying photoreactions of nitro-based caged compounds, potentially applicable in photonics and electronics (Naumov, 2006).
Corrosion Inhibition
Quinoline derivatives, which are structurally related to the target compound through their pyridine moiety, are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, offering potential applications in protecting metals against corrosion. This underscores the broader applicability of nitrogenous heterocyclic compounds in material science and engineering (Verma et al., 2020).
Nitrification and Environmental Impact
The role of nitrifier denitrification in nitrous oxide production, a process relevant to compounds containing nitro groups, highlights the environmental impact of nitrogenous compounds. Understanding this process is crucial for addressing fertilizer nitrogen losses in agricultural soils and developing strategies for reducing greenhouse gas emissions (Wrage et al., 2001).
Analytical Chemistry Applications
The influence of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes demonstrates the importance of acetonitrile in analytical methodologies. This relevance extends to understanding interactions between solvents and compounds like 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile in chromatographic separations, affecting the ionization and retention of analytes (Subirats et al., 2007).
Propiedades
IUPAC Name |
2-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-5(14(15)16)4-13-7(6)1-2-12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLCLALPGFWTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

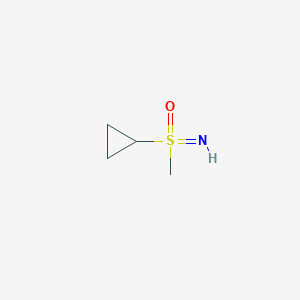
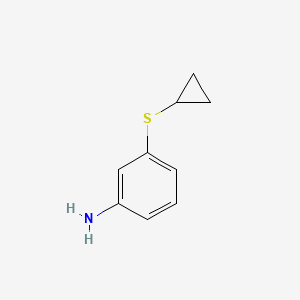
![{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1406502.png)

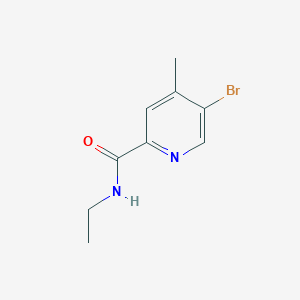

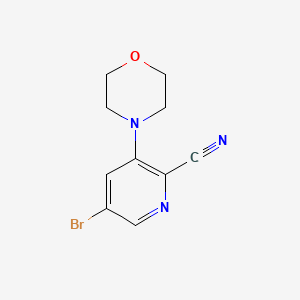
![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)
